Estra-4,9-diene-3,17-dione
CAS No.: 5173-46-6
Cat. No.: VC21348719
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5173-46-6 |
---|---|
Molecular Formula | C18H22O2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 |
Standard InChI Key | BHTWZQKERRCPRZ-RYRKJORJSA-N |
Isomeric SMILES | C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O |
SMILES | CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Canonical SMILES | CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O |
Appearance | Light Beige Solid |
Melting Point | 131-134°C |
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂O₂ |
Molecular Weight | 270.37 |
Physical Appearance | White or off-white crystalline powder |
Density | 1.16±0.1 g/cm³ (Predicted) |
Melting Point | 131-134°C |
Boiling Point | 466.5±45.0°C (Predicted) |
Flash Point | 173.4°C |
Vapor Pressure | 7.03E-09 mmHg at 25°C |
Refractive Index | 1.575 |
Storage Condition | Refrigerator |
Purity (Reference Standard) | >95% (HPLC) |
These physicochemical properties highlight the compound's solid-state characteristics at room temperature, relatively high melting and boiling points, and extremely low vapor pressure, all typical of steroid compounds . The recommended refrigerated storage indicates potential sensitivity to degradation at ambient or elevated temperatures.
Crystallographic Analysis
The three-dimensional structure of Estra-4,9-diene-3,17-dione has been well-characterized through X-ray crystallography, providing valuable insights into its molecular arrangement and packing in the solid state. According to diffraction studies, the compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁ . This space group indicates that the crystal has three perpendicular 2-fold screw axes, resulting in a chiral crystal structure.
The detailed crystallographic parameters determined through Pawley refinement include:
-
Unit cell dimensions: a = 9.236(7) Å, b = 10.294(4) Å, c = 15.471(1) Å
-
Unit cell volume: V = 1471.11 ų
Comparative analysis between powder diffraction and single-crystal diffraction methods yielded similar structural data, with single-crystal parameters of a = 9.2392(7) Å, b = 10.2793(5) Å, c = 15.4822(7) Å, and unit cell volume V = 1470.37(15) ų . The consistency between these two independent methods confirms the reliability of the structural characterization.
Understanding the crystallographic properties of Estra-4,9-diene-3,17-dione is essential for pharmaceutical development, as crystal packing can influence solubility, dissolution rate, and ultimately bioavailability of pharmaceutical formulations containing this compound.
Synthesis Methodologies
The synthesis pathway involves the following key steps:
-
Reaction of δ-Lactone 1 with Grignard reagent 2 to generate intermediate compound 3
-
Treatment of crude compound 3 with Jones reagent in acetone to produce compound
-
Domino cyclization reaction of compound 4 with piperidinium acetate in toluene under reflux conditions to yield the target Estra-4,9-diene-3,17-dione
During this synthesis, several important considerations have been identified. The amount of Grignard reagent must be carefully controlled, as excess reagent increases impurities in the reaction system . Additionally, the similar Rf values between starting material 1 and product 3 present challenges in separation, necessitating careful chromatographic techniques .
The Jones oxidation step effectively converts the crude intermediate to compound 4 with a good yield of 72.6% over two steps . The final domino cyclization reaction, while having a lower individual yield, results in the formation of the distinctive steroid framework with the characteristic diene system at positions 4 and 9.
This synthetic approach represents a concise and efficient method for producing Estra-4,9-diene-3,17-dione, making it valuable for both laboratory-scale research and potential industrial applications in pharmaceutical manufacturing.
Biological Significance and Applications
Estra-4,9-diene-3,17-dione serves as an important pharmaceutical intermediate, particularly in the synthesis of hormone-based medications . Its structural features make it valuable in developing compounds with specific biological activities, including:
-
Contraceptive formulations, where steroid-based compounds play a crucial role in hormonal regulation
-
Hormone replacement therapies, utilizing modified steroid structures to achieve desired pharmacological effects
-
Treatment of hormone-dependent conditions, where specific steroid derivatives can modulate biological pathways
The compound has been identified as "Dienogest Impurity B," indicating its relationship to dienogest, a synthetic progestogen used in hormonal contraceptives . This classification highlights its relevance in pharmaceutical quality control and the importance of monitoring potential impurities in commercial drug substances.
Beyond its direct pharmaceutical applications, Estra-4,9-diene-3,17-dione has gained attention in the context of sports medicine and anti-doping efforts. The compound has been classified as a "designer steroid," suggesting potential misuse in performance enhancement . This designation has prompted detailed investigations into its metabolism and detection methods to support anti-doping testing protocols.
Metabolism and Detection Methods
The metabolism of Estra-4,9-diene-3,17-dione has been studied using in vitro methods, providing valuable insights into its biotransformation pathways. These studies represent the first comprehensive examination of this compound's metabolism, particularly in the context of sports doping control .
A notable aspect of the metabolic research is the comparative analysis across three major species subject to sports doping control: equine, canine, and human . This cross-species approach provides a broader understanding of potential metabolic differences and similarities, enhancing the robustness of detection strategies.
Advanced analytical techniques have been employed to characterize the metabolites of Estra-4,9-diene-3,17-dione, including:
-
High-resolution (HR) accurate-mass liquid chromatography-mass spectrometry (LC-MS) using the Thermo LTQ-Orbitrap instrument
-
HR-LC-MS/MS analysis of underivatized metabolites
-
Functional group-selective experiments to elucidate detailed structural information
These sophisticated analytical approaches allow for retrospective analysis of sample testing data, a crucial capability in anti-doping programs where new compounds may be identified after testing has occurred. The underivatized analysis method represents an advancement over traditional gas chromatography-mass spectrometry approaches that typically require derivatization.
The identification of specific metabolites provides target compounds for developing effective screening methods in anti-doping testing programs. Understanding these metabolic pathways is essential for ensuring comprehensive detection of Estra-4,9-diene-3,17-dione use in sports contexts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume